

A Technical Guide to High-Purity Ethionamide-d3 for Researchers

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Compound of Interest

Compound Name: Ethionamide-d3

Cat. No.: B10821939

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This technical guide provides an in-depth overview of high-purity **Ethionamide-d3** for researchers, scientists, and drug development professionals. It covers commercial suppliers, key technical data, the mechanism of action of the parent compound ethionamide, and a typical experimental workflow for its use as an internal standard.

Ethionamide-d3 is the deuterated form of Ethionamide, an antibiotic used in the treatment of multi-drug resistant tuberculosis.[1][2] Deuterium-labeled compounds, such as **Ethionamide-d3**, are valuable in pharmaceutical research.[3][4] They are commonly used as internal standards for quantification studies using mass spectrometry (GC- or LC-MS) due to their similar chemical properties to the parent drug but distinct mass.[2][5] This allows for precise and accurate measurement of the drug's concentration in biological samples. The substitution of hydrogen with deuterium can also lead to a stronger chemical bond (C-D vs. C-H), which can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.[6]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer high-purity **Ethionamide-d3**. The following table summarizes the key specifications from various vendors to facilitate comparison.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Additional Information
Cayman Chemical	Ethionamide-d3	2748267-66-3	C ₈ H ₇ D ₃ N ₂ S	169.3	≥99% deuterated forms (d ₁ -d ₃)	Solubility: DMSO, Methanol. [2]
Santa Cruz Biotechnology	Ethionamide-d3	536-33-4 (unlabeled)	C ₈ H ₇ D ₃ N ₂ S	169.26	Not specified	Labeled analogue of an antibacterial agent.[7]
Veprho	Ethionamide-D3	Not specified	Not specified	Not specified	Not specified	High quality reference standards. [8]
LGC Standards	Ethionamide-d3	Not specified	Not specified	Not specified	Not specified	Labeled analogue. [9]
MedChem Express	Ethionamide-d3	Not specified	C ₈ H ₇ D ₃ N ₂ S	169.26	Not specified	Deuterium labeled Ethionamide.[10]
Clinivex	Ethionamide-d3	Not specified	Not specified	Not specified	Not specified	High quality reference standard supplier. [11]

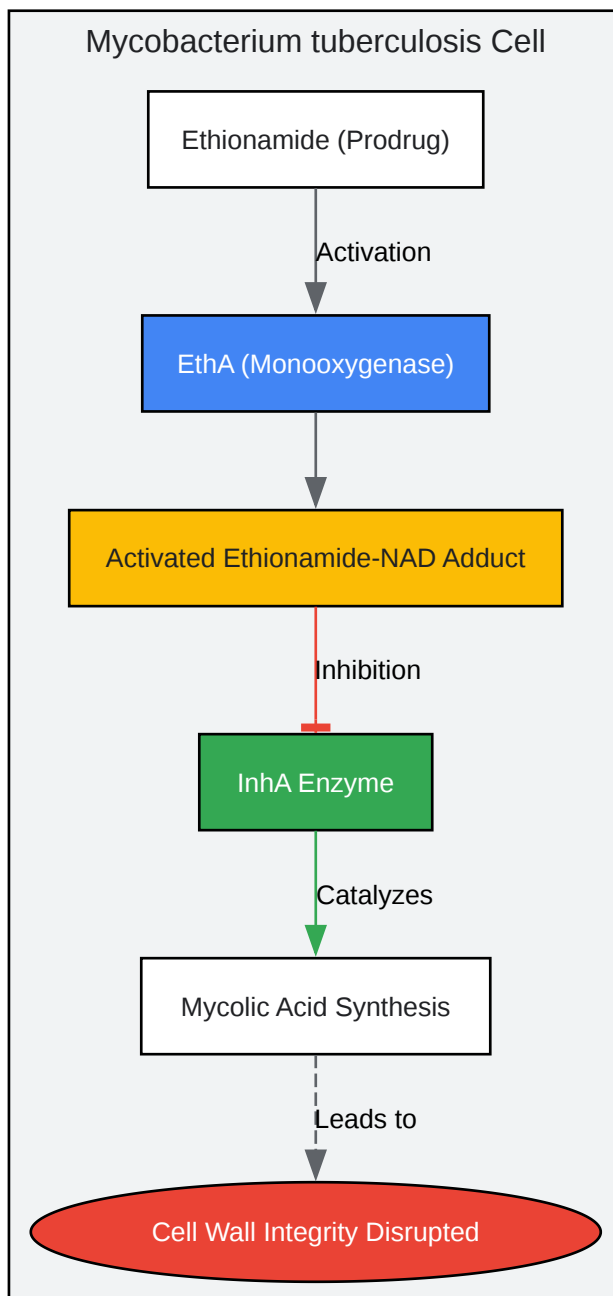
Mechanism of Action of Ethionamide

Ethionamide is a prodrug, meaning it requires activation within the target organism to become effective.^{[1][12]} Its primary target is *Mycobacterium tuberculosis*. The mechanism involves several key steps that ultimately disrupt the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.^{[12][13]}

- **Activation:** Ethionamide is activated by a monooxygenase enzyme called EthA, which is encoded by the ethA gene in *M. tuberculosis*.^{[12][13]}
- **Inhibition of InhA:** The activated form of ethionamide then forms an adduct with NAD⁺. This adduct binds to and inhibits the enzyme InhA (enoyl-acyl carrier protein reductase).^{[1][12]}
- **Disruption of Mycolic Acid Synthesis:** InhA is a crucial enzyme in the fatty acid synthesis pathway (FAS-II) responsible for producing the long-chain mycolic acids that form the protective outer layer of the mycobacterial cell wall.^{[12][14]}
- **Bacterial Cell Death:** By inhibiting InhA, ethionamide disrupts mycolic acid synthesis, leading to a weakened cell wall and ultimately causing bacterial death.^[12]

Resistance to ethionamide can arise from mutations in the ethA gene, which prevents the activation of the prodrug, or from mutations in the inhA gene that alter the drug's binding site.^[1]

Ethionamide Activation and Signaling Pathway



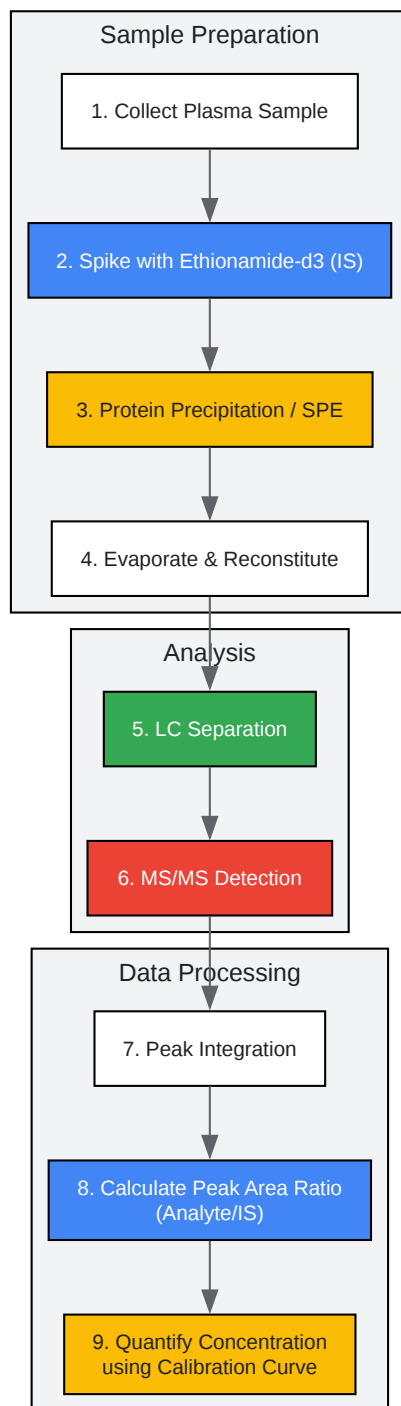
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Caption: Ethionamide activation and its inhibitory effect on mycolic acid synthesis in M. tuberculosis.

Experimental Protocols and Workflow

Ethionamide-d3 is primarily used as an internal standard (IS) in bioanalytical methods to quantify ethionamide in biological matrices like plasma. A typical workflow for such an analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is outlined below.

Typical LC-MS/MS Workflow for Ethionamide Quantification



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Caption: A generalized workflow for the quantification of Ethionamide using **Ethionamide-d3** as an internal standard.

A more detailed experimental protocol, based on a published LC-MS/MS method for the simultaneous quantification of ethionamide and its metabolite, ethionamide sulfoxide, is provided below.[\[15\]](#)

Objective: To determine the concentration of ethionamide in human plasma.

Materials and Reagents:

- Ethionamide analytical standard
- **Ethionamide-d3** (Internal Standard)
- Acetonitrile (ACN), HPLC grade
- Acetic Acid, analytical grade
- Water, deionized
- Human plasma (blank)
- Solid-phase extraction (SPE) cartridges

Instrumentation:

- Liquid Chromatograph (LC) system
- Tandem Mass Spectrometer (MS/MS)
- Analytical column (e.g., Peerless Basic C18)

Procedure:

- Preparation of Standards and Quality Controls (QCs):
 - Prepare stock solutions of ethionamide and **Ethionamide-d3** in a suitable solvent (e.g., methanol).

- Prepare calibration standards by spiking blank human plasma with known concentrations of ethionamide (e.g., 25-6000 ng/mL).
- Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Solid-Phase Extraction):
 - To 300 μ L of plasma sample (unknown, standard, or QC), add a fixed amount of **Ethionamide-d3** solution.
 - Vortex the mixture.
 - Load the mixture onto a pre-conditioned SPE cartridge.
 - Wash the cartridge to remove interferences.
 - Elute the analyte and internal standard with an appropriate solvent.
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Mobile Phase: 0.1% Acetic Acid in Water : Acetonitrile (e.g., 20:80, v/v).[15]
 - Flow Rate: 0.50 mL/min.[15]
 - Column: Peerless Basic C18.[15]
 - Injection Volume: 10 μ L.
 - Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Monitor the specific mass-to-charge (m/z) transitions for both ethionamide and **Ethionamide-d3**.
- Data Analysis:
 - Integrate the chromatographic peaks for both the analyte (ethionamide) and the internal standard (**Ethionamide-d3**).
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
 - Determine the concentration of ethionamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

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